molecular formula C20H24N2O2S B4297789 1-(2-methoxyphenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine

1-(2-methoxyphenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine

Cat. No. B4297789
M. Wt: 356.5 g/mol
InChI Key: TXTWPGLFTZFSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in 1977 and has been used in scientific research for its psychoactive effects. TFMPP is a popular research chemical due to its ability to mimic the effects of serotonin in the brain.

Mechanism of Action

1-(2-methoxyphenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine acts as a partial agonist at the 5-HT1B and 5-HT2C receptors, which are both G protein-coupled receptors. It has been shown to increase the release of serotonin in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure in animals, and may have vasoconstrictive effects in humans. 1-(2-methoxyphenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine has also been shown to increase locomotor activity in animals, and may have anxiogenic effects in humans.

Advantages and Limitations for Lab Experiments

1-(2-methoxyphenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been used in numerous studies to investigate the effects of serotonin on the brain. However, 1-(2-methoxyphenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine has several limitations as well. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its effects over a prolonged period of time.

Future Directions

There are several future directions for research involving 1-(2-methoxyphenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine. One potential area of study is the development of new drugs that target the 5-HT1B and 5-HT2C receptors, which may have therapeutic potential for a variety of conditions. Another potential area of study is the investigation of the effects of 1-(2-methoxyphenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine on the immune system, as recent research has suggested that serotonin may play a role in the regulation of immune function.

Scientific Research Applications

1-(2-methoxyphenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine has been used in scientific research to study the effects of serotonin on the brain. It has been shown to have agonist activity at the 5-HT1B and 5-HT2C receptors, which are both involved in the regulation of mood, appetite, and sleep. 1-(2-methoxyphenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine has also been used to study the effects of serotonin on the cardiovascular system.

properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-24-18-9-5-4-8-17(18)21-10-12-22(13-11-21)20(23)19-16-7-3-2-6-15(16)14-25-19/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTWPGLFTZFSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C4CCCCC4=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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